Triisobutylene

Oligomerization Ion-exchange resin Process optimization

This C12 isoolefin mixture is the preferred backbone for tert-dodecyl mercaptan (TDM) synthesis, offering superior chain-transfer uniformity (distillation 50% pt 123°C ± 1°C at 19 mbar, ΔT20–80% ≤ 4°C) vs. broad C10–C14 propylene tetramer for precise radical polymerization. Its branched architecture is essential for neo-acid (e.g., neotridecanoic acid) carboxylation — a strategic advantage that lower homologs like diisobutylene (C8) cannot provide . Secure this isomer-specific intermediate for predictable reaction outcomes and polymer architecture control.

Molecular Formula C12H24
Molecular Weight 168.32 g/mol
CAS No. 7756-94-7
Cat. No. B147571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriisobutylene
CAS7756-94-7
Synonyms2-Methyl propene trimer
Molecular FormulaC12H24
Molecular Weight168.32 g/mol
Structural Identifiers
SMILESCC(=CC(C)(C)CC(C)(C)C)C
InChIInChI=1S/C12H24/c1-10(2)8-12(6,7)9-11(3,4)5/h8H,9H2,1-7H3
InChIKeyDRHABPMHZRIRAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triisobutylene (CAS 7756-94-7) for Industrial Procurement: A C12 Isoolefin Mixture with Distinct Oligomerization Selectivity


Triisobutylene (CAS 7756-94-7), systematically designated as 2-methyl-1-propene trimer, is a C₁₂H₂₄ hydrocarbon mixture of branched-chain isoolefin isomers . It is produced through the controlled oligomerization of isobutylene [1] and typically appears as a colorless liquid with a boiling point of 177°C . Unlike its lower homolog diisobutylene (DIB, C₈H₁₆), triisobutylene occupies a distinct market position as a chemical intermediate in neo-acid synthesis and polymer additives .

Why Triisobutylene (CAS 7756-94-7) Cannot Be Interchanged with Diisobutylene or Propylene Tetramer in Critical Synthesis Pathways


Generic substitution among isobutylene oligomers is technically invalid due to fundamentally different chain lengths, branching architectures, and reactivity profiles [1]. Diisobutylene (C₈) possesses insufficient carbon backbone length for producing high-carbon neo-acids [1], while propylene tetramer (C₁₂) yields a different isomeric distribution in tert-dodecyl mercaptan (TDM) synthesis, directly affecting polymer molecular weight control performance [2]. The distinctive branched C₁₂ structure of triisobutylene dictates both its physical properties and its reaction outcomes .

Triisobutylene (7756-94-7) Procurement Evidence: Quantitative Differentiation Against Diisobutylene and Propylene Tetramer


Triisobutylene Synthesis Selectivity: >90 wt% Trimer Achievable via Amberlyst-15 Catalysis

Under optimized mixed gas-liquid phase conditions using Amberlyst-15 catalyst, triisobutylene constitutes greater than 90% (w/w) of the final oligomer mixture [1]. This contrasts sharply with historical industry practice where triisobutylene was considered an undesirable byproduct of diisobutylene (DIB) production [1].

Oligomerization Ion-exchange resin Process optimization

Triisobutylene-Derived TDM 3B: Distinct Distillation Profile vs. Propylene Tetramer-Derived TDM 4P

Tert-dodecyl mercaptan (TDM) prepared from triisobutylene (TDM 3B) exhibits a distinct distillation profile: at 19 mbar, the 50% distillation point is 123°C ± 1°C, with the temperature difference between 20% and 80% distillation points being ≤ 4°C [1]. This contrasts with TDM prepared from propylene tetramer (TDM 4P), which contains a broader mixture of C10–C14 olefins with C12 content between 55–85 wt% [1].

Chain-transfer agent Tert-dodecyl mercaptan Radical polymerization

Triisobutylene Reactivity: Second-Order Kinetics in Living Isobutylene Oligomerization as Hydrochloride Initiator

Triisobutylene hydrochloride functions as an initiator in living isobutylene oligomerization, with the reaction exhibiting second-order kinetics: first-order with respect to both the initiator (triisobutylene hydrochloride) and BCl₃, and zeroth-order with respect to isobutylene monomer [1]. This kinetic behavior is identical to that observed with diisobutylene hydrochloride under the same conditions [1].

Living polymerization Cationic initiation Kinetics

Triisobutylene-Derived Polymers: Low Gas Permeability and High Chemical Stability

Polymers and copolymers derived from triisobutylene exhibit low gas permeability and high chemical stability . These properties are class-characteristic of polyisobutylene-based materials and are particularly valued in applications such as adhesives, sealants, and lubricant additives . While direct quantitative comparative data against diisobutylene-derived polymers is not available in the open literature, the higher molecular weight C12 backbone of triisobutylene contributes to the specific rheological and barrier characteristics of the resulting materials.

Polyisobutylene Gas barrier Polymer properties

Triisobutylene Toxicity Profile: NOEL of 30 mg/kg/day in 28-Day Rat Study

In a 28-day repeat dose oral toxicity study in rats, triisobutylene demonstrated a NOEL (No Observed Effect Level) of 30 mg/kg/day for both sexes [1]. At 150 mg/kg/day, increased liver and kidney weights were observed, with histopathological changes including swelling of liver cells and eosinophilic bodies in renal tubules [1]. The single-dose oral LD₅₀ was >2,000 mg/kg [2]. Triisobutylene was not mutagenic in bacterial reverse mutation assays and did not induce chromosomal aberrations in CHL/IU cells up to 10 mM [1].

Toxicology REACH compliance Safety

Triisobutylene (CAS 7756-94-7) Procurement Scenarios: Where the Evidence Supports Selection Over Analogs


Synthesis of Tert-Dodecyl Mercaptan (TDM) Chain-Transfer Agents

Procurement for TDM synthesis should prioritize triisobutylene over propylene tetramer when narrow molecular weight control in radical polymerizations is required. The TDM 3B derived from triisobutylene exhibits a distillation 50% point of 123°C ± 1°C (19 mbar) with ΔT(20–80%) ≤ 4°C, indicating a more uniform isomeric composition compared to the broader C10–C14 mixture obtained from propylene tetramer (C12 content 55–85 wt%) [1]. This uniformity translates to more predictable chain-transfer efficiency.

Production of Neo-Acids and Carboxylated Derivatives

Triisobutylene serves as an ideal starting material for neo-acid synthesis via carboxylation with carbon monoxide [1]. Diisobutylene (C₈) lacks the required carbon backbone length to produce the desired C₁₃ neo-acid products. The shift in industry perspective—from considering triisobutylene an undesirable oligomer to a valued intermediate—is directly driven by this application [1].

Living Cationic Polymerization Initiator Systems

Triisobutylene hydrochloride can be employed as an initiator in living isobutylene oligomerization systems, exhibiting second-order kinetics identical to diisobutylene hydrochloride but yielding distinct oligomer product distributions [1]. This provides formulators with a structurally distinct initiator option for tuning polymer architecture without altering kinetic control.

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